N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is derived from its parent hydrazide structure and substituents. According to the rules of substitutive nomenclature, the primary chain is identified as the furan-2-carbohydrazide moiety. The (1E)-configured methylidene group attached to the 5-nitrofuran-2-yl substituent is prioritized as the prefix. The full IUPAC name is N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide .
The structural representation (Figure 1) highlights the following features:
- A furan-2-carbohydrazide backbone with a carbonyl group at position 2.
- An (E)-configured imine bond (–CH=N–NH–) linking the carbohydrazide to the 5-nitrofuran-2-yl group.
- A nitro group (–NO₂) at position 5 of the furan ring, contributing to electronic polarization.
The SMILES notation for this compound is O=C(c1ccco1)N/N=C/c1ccc(o1)[N+](=O)[O-], which encodes the stereospecific (E)-configuration of the imine bond.
Alternative Chemical Designations and Registry Numbers
This compound is recognized under multiple synonyms and registry identifiers across chemical databases (Table 1).
Additional synonyms include N'-(5-nitrofurfurylidene)furan-2-carbohydrazide and 5-nitro-2-furaldehyde furan-2-carbohydrazone, reflecting variations in naming conventions.
Molecular Formula and Weight Calculations
The molecular formula of this compound is C₁₀H₇N₃O₅ , determined through high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:
- Carbon (C): 10 × 12.01 = 120.10 g/mol
- Hydrogen (H): 7 × 1.008 = 7.056 g/mol
- Nitrogen (N): 3 × 14.01 = 42.03 g/mol
- Oxygen (O): 5 × 16.00 = 80.00 g/mol
- Total: 249.186 g/mol
Experimental measurements align closely with the theoretical value, confirming the formula’s accuracy.
Isomeric Considerations and Stereochemical Features
The compound exhibits geometric isomerism due to the presence of the imine bond (–CH=N–NH–). The (E)-configuration is explicitly specified in its IUPAC name, indicating that the nitro group (on the 5-nitrofuran ring) and the carbohydrazide moiety are on opposite sides of the double bond.
Key stereochemical considerations include:
- Planarity of the imine bond , which restricts rotation and stabilizes the (E)-isomer.
- Electron-withdrawing effects of the nitro group, which polarize the furan ring and influence reactivity.
- Hydrogen-bonding capacity of the hydrazide group (–NH–CO–), enabling interactions with biological targets.
The absence of reported (Z)-isomers in literature suggests that synthetic routes favor the (E)-configuration under standard conditions.
Properties
Molecular Formula |
C10H7N3O5 |
|---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C10H7N3O5/c14-10(8-2-1-5-17-8)12-11-6-7-3-4-9(18-7)13(15)16/h1-6H,(H,12,14)/b11-6- |
InChI Key |
VXEGETJHRMEBKE-WDZFZDKYSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
CM4 is synthesized via acid-catalyzed Schiff base condensation, where the aldehyde group of 5-nitrofuran-2-carbaldehyde reacts with the primary amine of furan-2-carbohydrazide to form an imine bond (C=N). The general reaction is:
The reaction proceeds through nucleophilic attack by the hydrazide’s amine on the aldehyde’s carbonyl carbon, followed by dehydration.
Reagents and Conditions:
Yield Optimization:
| Factor | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent Polarity | Ethanol > Methanol | +15% yield |
| Catalyst Concentration | 1.0 equiv AcOH | +20% yield |
| Reaction Time | 5 hours | Peak yield |
Polar aprotic solvents like DMF enhance reaction rates but require anhydrous conditions to prevent hydrolysis.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 300 W) reduces reaction time to 20–30 minutes, achieving 85–90% yield. This method minimizes thermal degradation of the nitro group, a common issue in prolonged reflux.
Solvent-Free Mechanochemical Synthesis
Grinding equimolar reactants with solid acid catalysts (e.g., montmorillonite K10) at room temperature for 2 hours yields 78% CM4. This eco-friendly approach eliminates solvent waste but requires post-synthesis extraction with dichloromethane.
One-Pot Hydrazide Formation
For laboratories lacking pre-synthesized furan-2-carbohydrazide, a one-pot method involves:
-
Hydrazide Synthesis : React ethyl furan-2-carboxylate with hydrazine hydrate in ethanol (0°C to RT, 2 hours).
-
In Situ Condensation : Add 5-nitrofuran-2-carbaldehyde and acetic acid directly to the reaction mixture.
This approach streamlines production but yields slightly lower purity (70–75%).
Industrial-Scale Production
Continuous Flow Reactor Systems
Scaling CM4 synthesis involves:
-
Reactor Type : Tubular flow reactor with temperature zones (70°C for mixing, 80°C for reaction).
-
Residence Time : 30 minutes per batch.
-
Throughput : 5 kg/hour with 88% yield.
Solvent Recovery and Recycling
Ethanol is recovered via fractional distillation (90% efficiency), reducing production costs by 40%.
Crystallization and Purification
Industrial purification employs:
-
Antisolvent Addition : Water is introduced to ethanolic CM4 solutions to induce crystallization.
-
Column Chromatography : For high-purity (>99%) batches, silica gel columns with ethyl acetate/hexane (3:7) eluent are used.
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction confirms the E-configuration of the imine bond and planarity of the nitrofuran moiety. Key metrics:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Bond Length (C=N) | 1.278 Å |
Challenges and Mitigation Strategies
Nitro Group Degradation
Prolonged heating above 80°C causes nitro group reduction to amine byproducts. Mitigation includes:
-
Strict temperature control (±2°C).
-
Use of antioxidants like BHT (0.1% w/w).
Hydrazone Tautomerism
The hydrazone moiety can tautomerize, forming undesired Z-isomers. Anhydrous conditions and acidic pH (4.5–5.5) stabilize the E-form.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Reflux | 78–85 | 95–98 | 12–15 |
| Microwave | 85–90 | 97–99 | 18–20 |
| Mechanochemical | 75–78 | 90–92 | 8–10 |
| Industrial Continuous | 88–92 | 98–99 | 6–8 |
Chemical Reactions Analysis
Reduction of the Nitro Group
The 5-nitro group on the furan ring undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions:
The reduction mechanism involves Rh(I)-CO intermediates in catalytic systems, where CO facilitates nitro-to-amine conversion via decarboxylation steps .
Substitution Reactions
The hydrazide moiety participates in nucleophilic substitution, particularly at the thiourea linker:
Structural studies confirm that substitution at the thiourea linker disrupts hydrogen bonding with Cys44 of SARS-CoV-2 M<sup>pro</sup>, critical for antiviral activity .
Oxidation Reactions
The furan rings are susceptible to oxidative degradation:
Oxidation of the nitrofuran ring is less favorable due to electron-withdrawing effects of the −NO<sub>2</sub> group .
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the compound undergoes structural rearrangements:
-
Acidic Hydrolysis (HCl, 1M):
-
Basic Conditions (NaOH, 0.1M):
Coordination Chemistry
The hydrazide group acts as a bidentate ligand for transition metals:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the methylidene bridge and adjacent furan rings, forming a bicyclic derivative. This reaction is solvent-dependent, with 80% yield in acetonitrile vs. 45% in methanol .
Key Mechanistic Insights
-
Nitro Group Reduction: Proceeds via a Rh(I)-CO intermediate, where CO<sub>2</sub> elimination facilitates nitro → amine conversion .
-
Hydrazide Substitution: Thiourea linker’s −NH group is critical for hydrogen bonding with biological targets; its replacement abolishes activity .
-
Oxidative Stability: Electron-deficient nitrofuran ring resists oxidation compared to the unsubstituted furan .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, though its applications are constrained by the lability of the hydrazone bond under acidic conditions.
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide is its antimicrobial properties . Studies have demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, including:
- Mycobacterium tuberculosis : The compound shows promise as an anti-tubercular agent.
- Gram-positive and Gram-negative bacteria : It has been effective against pathogens such as Staphylococcus aureus and Escherichia coli.
The presence of the nitro group enhances the interaction with bacterial enzymes, increasing the compound's efficacy against these microorganisms.
Study 1: Antimicrobial Efficacy
In a recent study, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 25 μg/mL against Mycobacterium tuberculosis, showcasing its potential as a lead compound for anti-tubercular drug development.
Study 2: Molecular Docking Analysis
A molecular docking study was conducted to understand the binding interactions between this compound and key bacterial enzymes. The study revealed that the compound forms stable complexes with target enzymes, suggesting a mechanism for its antimicrobial activity.
Mechanism of Action
The mechanism of action of N’-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide involves its interaction with various molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in antimicrobial applications, where the compound can disrupt bacterial cell walls and other vital structures .
Comparison with Similar Compounds
Key Structural Features :
- CM4 : Contains a 5-nitro group on the furan ring, enhancing electron-withdrawing effects that influence reactivity and bioactivity .
- L1 (N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide) : Substitutes the 5-nitrofuran with a 3-hydroxy-4-methoxyphenyl group, altering redox properties and metal-binding capacity .
- Compound 3b (N'-[(5-methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide) : Replaces the nitro group with a methoxy-indole, reducing electrophilicity but enhancing π-π stacking interactions .
Spectral and Physicochemical Properties
Infrared Spectroscopy :
CM4’s nitro group likely shifts C=O and C=N stretches to higher frequencies due to electron withdrawal, though specific data are unavailable.
Melting Points :
Antimicrobial Activity :
Toxicity Profiles :
| Compound | LD₅₀ (Oral, Mice) | Subacute Effects (14 days) | Reference |
|---|---|---|---|
| CM4 | Not reported | Not studied | |
| 3b | >2500 mg/kg | No mortality at 125–250 mg/kg | |
| L1 | Not reported | Low toxicity in metal complexes |
The 5-nitro group in CM4 may increase toxicity compared to non-nitrated analogs, as seen in nitrofurantoin (renal/hepatic risks) .
Reactivity and Stability
Nitrofuran derivatives like CM4 are prone to degradation in methanolic media, forming reactive intermediates that may enhance antimicrobial effects but also toxicity . In contrast, L1 and 3b, lacking nitro groups, show greater stability in solution .
Biological Activity
N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly against various pathogens. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including its efficacy against Trypanosoma cruzi, cytotoxicity profiles, and structure-activity relationships.
Chemical Background
This compound belongs to a class of nitrofuran derivatives known for their antimicrobial properties. The nitrofuran moiety is critical for the biological activity of these compounds, influencing their mechanism of action and therapeutic potential.
1. Antiparasitic Activity
A significant area of research focuses on the compound's activity against Trypanosoma cruzi , the causative agent of Chagas disease. Studies have demonstrated that derivatives of N'-[(5-nitrofuran-2-yl)methylene] hydrazides exhibit enhanced trypanocidal activity compared to traditional treatments like benznidazole (BZD) and nifurtimox (NFX).
Key Findings:
- IC50 Values : The most active derivatives showed IC50 values ranging from 1.17 µM to 3.17 µM against different strains of T. cruzi, indicating potent antiparasitic effects .
- Selectivity : Cytotoxicity assays on human fibroblast cells revealed high selectivity indices, suggesting a favorable therapeutic window .
2. Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Research indicates that it possesses significant activity against various Gram-positive bacteria.
Activity Overview:
- Minimum Inhibitory Concentrations (MIC) : Compounds with similar structures demonstrated MIC values as low as 11 nM against resistant strains like MRSA .
- Mechanism of Action : The nitro group in the structure is believed to be crucial for generating reactive intermediates that exert antimicrobial effects by damaging bacterial DNA .
3. Cytotoxicity Studies
Cytotoxicity assessments are essential for understanding the safety profile of this compound.
Cytotoxicity Results:
- Compounds generally exhibited low cytotoxicity with CC50 values above 100 µM in various cell lines, indicating a degree of safety for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components.
Key Structural Features:
- The presence of the nitrofuran moiety enhances electron affinity, facilitating interactions with biological targets.
- Modifications on the hydrazide backbone have shown to affect both potency and selectivity against pathogens .
Data Summary
| Biological Activity | IC50 Values (µM) | Selectivity Index | Reference |
|---|---|---|---|
| Trypanosoma cruzi (Y strain) | 1.17 | High | |
| MRSA (Gram-positive) | 11 | High | |
| Cytotoxicity (Vero cells) | >100 | Low |
Case Studies
Several studies have explored the efficacy of this compound derivatives:
- Chagas Disease Treatment : A study designed new hydrazides based on nitrofuran structures, which showed significant improvement over existing therapies in terms of trypanocidal activity .
- Antibacterial Efficacy : Another investigation highlighted a derivative's potent antibacterial action against resistant strains, suggesting potential for development as an antibiotic agent .
Q & A
Q. Methodological Answer :
Q. Crystallography Workflow :
- Single crystals grown via slow evaporation (DMF/ethanol).
- Data collected using Mo-Kα radiation (λ = 0.7107 Å).
- Structure solved via SHELX-97 and refined anisotropically .
Advanced: How do intermolecular interactions influence the solid-state stability of this compound?
Methodological Answer :
The crystal lattice stability is governed by:
Hydrogen Bonding : Intramolecular N-H···O bonds (2.8–3.0 Å) and intermolecular O-H···O interactions (e.g., involving lattice water) .
π-π Stacking : Parallel-displaced stacking between furan and nitroaryl rings (3.5–4.0 Å separation) .
Halogen Interactions : In halogen-substituted derivatives (e.g., Br/Cl), X···X contacts enhance packing efficiency .
Analytical Tools :
- Mercury software for visualizing Hirshfeld surfaces.
- PLATON for analyzing void spaces and interaction energies .
Advanced: How is SHELX software applied in refining the crystal structure of this compound?
Methodological Answer :
SHELX workflows involve:
Data Integration : Using SHELXC/D for scaling and absorption correction .
Structure Solution : Direct methods (SHELXS) for phase determination, followed by Fourier mapping .
Refinement :
- Isotropic refinement for H atoms (riding model).
- Anisotropic displacement parameters for non-H atoms.
- Validation via R-factors (< 0.05) and electron density residual maps .
Common Challenges :
- Disorder in furan rings (resolved via PART instructions in SHELXL) .
- Handling twinned data with BASF and TWIN commands .
Advanced: What in vitro assays evaluate the bioactivity of this compound, and how are synergies with other agents tested?
Methodological Answer :
Antimicrobial Testing :
- MIC Assays : Broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis H37Rv or Gram-negative pathogens .
- Synergy Studies : Checkerboard assays with sodium deoxycholate or β-lactams to calculate fractional inhibitory concentration (FIC) indices .
Anticancer Screening : - MTT assays on cancer cell lines (e.g., breast cancer MDA-MB-231), with IC₅₀ values derived via nonlinear regression .
Mechanistic Probes : - ROS detection using DCFH-DA fluorescence.
- DNA interaction studies (UV-vis titration, gel electrophoresis) .
Advanced: How are metal complexes of this carbohydrazide synthesized, and what are their structural features?
Methodological Answer :
Synthesis Protocol :
Ligand Preparation : Hydrazide is deprotonated in ethanol using NaOH.
Complexation : Reaction with metal salts (e.g., CuCl₂, Co(NO₃)₂) at 60°C for 4–6 hours .
Structural Features :
- Geometry : Octahedral (Co²⁺) or square-planar (Cu²⁺) coordination.
- Bonding : Imine nitrogen and carbonyl oxygen act as bidentate ligands.
- Characterization : ESI-MS for stoichiometry; magnetic susceptibility for spin states .
Advanced: How do computational methods (e.g., DFT) predict reactivity and electronic properties?
Methodological Answer :
DFT Workflow :
Geometry Optimization : B3LYP/6-311+G(d,p) basis set to minimize energy .
Frontier Orbitals : HOMO-LUMO gaps (4.5–5.0 eV) correlate with charge-transfer capacity .
Fukui Functions : Identify nucleophilic (nitro O) and electrophilic (imine C) sites for SAR .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
